![molecular formula C21H35N3O6S B606138 Acetylene-PEG4-biotin conjugate CAS No. 1458576-00-5](/img/structure/B606138.png)
Acetylene-PEG4-biotin conjugate
Overview
Description
Acetylene-PEG4-biotin conjugate, also known as Biotin-PEG4-alkyne, is a polyethylene glycol (PEG) derivative containing a biotin group and an alkyne group . It is used for the modification of 4-azidophenylalanine (AzPhe) silk fibroin via bioorthogonal azide–alkyne cycloaddition reaction for developing photopatternable protein material .
Molecular Structure Analysis
The molecular formula of Acetylene-PEG4-biotin conjugate is C21H35N3O6S . Its molecular weight is 457.58 g/mol . The structure includes a biotin group, a PEG4 linker, and an acetylene group .
Chemical Reactions Analysis
The alkyne group in Acetylene-PEG4-biotin conjugate is reactive with azide moiety via Click Chemistry reaction to form a stable triazole linkage . This reaction is often used in bioconjugation to introduce biotin into azide-modified systems of interest .
Physical And Chemical Properties Analysis
The Acetylene-PEG4-biotin conjugate is a solid substance . It has a molecular weight of 457.58 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.
Scientific Research Applications
Protein Labeling
Biotin-PEG4-Alkyne is used in protein analysis reagents for crosslinking, labeling, and protein modification . It can be used to label proteins with biotin, which can then be detected with streptavidin, avidin, or NeutrAvidin® biotin-binding protein .
Click Chemistry
This compound is a click chemistry biotinylation tool . It allows the labeling of azide-containing molecules with biotin via a copper-catalyzed click reaction .
Stable Triazole Linkage Formation
Biotin-PEG4-Alkyne can react with azides via a copper-catalyzed click reaction to produce a stable triazole linkage . This stable linkage is beneficial in various biochemical research applications .
Biotinylation of Azide-Containing Molecules
This compound is used as a biotinylation reagent for labeling azide-containing molecules or biomolecules using copper-catalyzed 1,3 dipolar cycloaddition click chemistry .
Development of Photopatternable Protein Material
Biotin-PEG4-Alkyne may be used for the modification of 4-azidophenylalanine (AzPhe) silk fibroin via a bioorthogonal azide–alkyne cycloaddition reaction for developing photopatternable protein material .
Biomolecule Purification and Detection
Biotin-labeled biomolecules can be bound to avidin or streptavidin for further purification and detection . This is particularly useful in techniques such as affinity chromatography and immunoassays .
Mechanism of Action
Target of Action
Biotin-PEG4-Alkyne, also known as Acetylene-PEG4-biotin conjugate, is primarily used as a biotinylation reagent . The primary targets of this compound are azide-modified molecules in biological systems . The compound is designed to bind to these targets and introduce a biotin tag, which can be subsequently detected with streptavidin, avidin, or NeutrAvidin biotin-binding protein .
Mode of Action
Biotin-PEG4-Alkyne interacts with its targets through a copper-catalyzed click reaction . This reaction involves the alkyne group in the compound reacting with azide groups in the target molecules to form a stable triazole linkage . This enables efficient and specific conjugation of derivatized molecules in biological samples .
Biochemical Pathways
The primary biochemical pathway involved in the action of Biotin-PEG4-Alkyne is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction forms a stable triazole linkage between the compound and azide-modified target molecules . The resulting biotin-tagged molecules can then be detected and analyzed in various biochemical assays.
Pharmacokinetics
The pharmacokinetic properties of Biotin-PEG4-Alkyne are largely determined by its PEG4 (polyethylene glycol) component . PEG is a hydrophilic polymer that enhances the water solubility of the compound . This increases the bioavailability of the compound, allowing it to effectively reach and react with its targets in biological systems .
Result of Action
The result of Biotin-PEG4-Alkyne’s action is the formation of a stable triazole linkage with azide-modified target molecules . This allows for the specific labeling of these targets with a biotin tag . The biotin-tagged molecules can then be detected and analyzed, facilitating various applications such as biomarker discovery, protein interaction studies, and cell tracking .
Action Environment
The action of Biotin-PEG4-Alkyne is influenced by various environmental factors. The presence of copper ions is necessary for the copper-catalyzed click reaction to occur . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature and pH. The peg component of the compound provides good stability and bioactivity, enhancing its performance in various biological environments .
Safety and Hazards
The Acetylene-PEG4-biotin conjugate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMJWNZZFUDLKQ-BJLQDIEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601109744 | |
Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG4-Alkyne | |
CAS RN |
1262681-31-1 | |
Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262681-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3aS,4S,6aR)-Hexahydro-2-oxo-N-3,6,9,12-tetraoxapentadec-14-yn-1-yl-1H-thieno[3,4-d]imidazole-4-pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601109744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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